2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, D₂O):
| Peak (δ, ppm) | Assignment |
|---|---|
| 3.72 (s, 3H) | Methoxy (-OCH₃) |
| 3.85 (t, 2H) | CH₂O (ether linkage) |
| 2.90 (t, 2H) | CH₂NH₃⁺ |
| 7.21–6.81 (m, 4H) | Aromatic protons |
¹³C NMR (100 MHz, D₂O):
| Peak (δ, ppm) | Assignment |
|---|---|
| 55.1 | Methoxy carbon |
| 69.8 | Ether CH₂ |
| 39.5 | Protonated amine CH₂ |
| 159.2–113.4 | Aromatic carbons |
Infrared (IR) Spectroscopy
Key absorption bands:
UV-Vis Spectroscopy
- λₘₐₓ : 275 nm (π→π* transition of methoxyphenyl ring) .
Computational Chemistry Studies
Density Functional Theory (DFT)
- Optimized geometry : The methoxy group lies coplanar with the aromatic ring, maximizing resonance stabilization .
- Electrostatic potential : Positive charge localized on the protonated amine; negative charge on ether oxygen.
| DFT Parameter | Value |
|---|---|
| HOMO-LUMO gap | 5.2 eV |
| Dipole moment | 3.8 D |
Molecular Dynamics (MD) Simulations
- Solvent interactions : Strong hydrogen bonding with water molecules at the amine site.
- Diffusion coefficient : 1.2 × 10⁻⁵ cm²/s in aqueous solution .
Conformational analysis : The ethanamine chain samples three dominant rotamers in solution, with energy barriers <2 kcal/mol .
Properties
IUPAC Name |
2-[(3-methoxyphenyl)methoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-10-4-2-3-9(7-10)8-13-6-5-11;/h2-4,7H,5-6,8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSPGIHKXHEHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with ethanolamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
The following analysis compares 2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride with structurally and functionally related ethanamine derivatives, focusing on structural motifs , physicochemical properties , and synthetic data .
Structural and Substituent Variations
Key Observations :
- Heterocyclic Variants (e.g., thiophene in ): Thiophene introduces sulfur-based π-interactions, affecting lipophilicity and metabolic stability.
Key Observations :
- Yields : Triazole derivatives (e.g., ) show moderate yields (~48%), while intermediates like those in have lower yields (~39.5%), suggesting steric or electronic challenges in synthesis.
- Spectral Data : Methoxy groups consistently appear at δ 3.7–3.9 ppm in ¹H NMR, while nitro groups in cause downfield shifts in ¹³C NMR (δ ~153 ppm).
Biological Activity
2-[(3-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- SMILES Notation : COC1=CC=CC(=C1)COCCN
- InChI Key : RUZBTMBEPGSJGV-UHFFFAOYSA-N
The compound features a methoxy group attached to a phenyl ring, which is linked to an ethanamine structure. This configuration is significant for its interaction with various biological targets.
The precise mechanism of action for this compound is not fully elucidated, but it is hypothesized to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Similar compounds have shown efficacy in modulating the Trace Amine-Associated Receptor 1 (TAAR1), which plays a role in neuropsychiatric conditions such as schizophrenia .
Pharmacological Effects
Research indicates that derivatives similar to this compound exhibit various pharmacological activities:
- Neurotransmitter Modulation : The compound has been noted for its ability to influence behavior in animal models, specifically in tests related to hyperactivity and anxiety .
- Antidepressant-like Effects : Compounds with similar structures have demonstrated potential antidepressant effects through modulation of serotonin pathways.
Case Studies and Experimental Findings
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating its therapeutic potential. Future studies should focus on:
- Absorption Rates : Investigating how well the compound is absorbed in biological systems.
- Metabolic Pathways : Identifying metabolic pathways to understand how the compound is processed within the body.
Comparative Analysis with Similar Compounds
Q & A
Q. Table 1: Key Reaction Parameters
Basic: What analytical techniques are recommended for confirming the structural integrity and purity of this compound in research settings?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy group at C3) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using C18 columns and UV detection .
- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 216.1) .
Q. Table 2: Analytical Parameters
| Technique | Critical Parameters | Target Metrics |
|---|---|---|
| ¹H NMR | DMSO-d₆ solvent, 400 MHz | δ 3.75 (s, OCH₃), δ 4.20 (t, -OCH₂-) |
| HPLC | 70:30 MeOH/H₂O, 1 mL/min | Retention time: 6.2 min |
Basic: What safety protocols should be implemented when handling this hydrochloride salt in laboratory environments?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (causes irritation) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Advanced: How does the 3-methoxy substitution pattern influence receptor binding affinity and selectivity in serotoninergic systems?
Answer:
The 3-methoxy group enhances 5-HT2A receptor binding by forming hydrogen bonds with Ser159 and Ser239 residues. Comparative studies show:
Q. Table 3: Receptor Binding Data
| Substituent | 5-HT2A Ki (nM) | D₂ Ki (nM) |
|---|---|---|
| 3-OCH₃ | 12 ± 2 | 420 ± 35 |
| 4-OCH₃ | 48 ± 5 | 380 ± 28 |
Advanced: What experimental approaches are required to resolve discrepancies between in vitro binding data and in vivo pharmacological effects for this amine derivative?
Answer:
- Functional Assays : Measure β-arrestin recruitment (TRUPATH biosensors) vs. Gq-coupled calcium flux to assess biased signaling .
- Metabolic Stability Tests : Use liver microsomes to identify rapid degradation (e.g., CYP2D6-mediated demethylation) .
- Pharmacokinetic Profiling : Compare plasma half-life (e.g., t₁/₂ = 2.1 hrs in mice) with receptor occupancy .
Advanced: What strategies can be employed to investigate β-arrestin biased signaling versus G-protein coupling in 5-HT2A receptor activation by substituted phenethylamines?
Answer:
- BRET Assays : Quantify β-arrestin-2 recruitment using NanoLuc-tagged receptors .
- cAMP Inhibition : Measure Gαi/o activity via forskolin-stimulated cAMP reduction .
- Structural Modeling : Perform molecular dynamics simulations to identify ligand-receptor conformations favoring β-arrestin pathways .
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of substituent variations on the phenyl ring?
Answer:
Q. Table 4: SAR of Substituent Effects
| Position | Substituent | 5-HT2A EC₅₀ (nM) | β-arrestin Bias Factor |
|---|---|---|---|
| C2 | -OCH₃ | 45 ± 6 | 1.8 |
| C4 | -SCH₃ | 28 ± 4 | 2.4 |
Advanced: What methodologies enable the detection and characterization of metabolic byproducts during preclinical evaluation of this compound?
Answer:
- LC-HRMS : Identify phase I metabolites (e.g., N-demethylation, hydroxylation) with mass accuracy < 3 ppm .
- Radiolabeling : Use ¹⁴C-labeled compound to track excretion pathways in rodent models .
- CYP Inhibition Assays : Determine metabolic pathways via recombinant CYP isoforms (e.g., CYP3A4 contributes to 60% clearance) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
